molecular formula C10H5ClF3NO B13940119 Isoquinoline, 1-chloro-5-(trifluoromethoxy)- CAS No. 630423-21-1

Isoquinoline, 1-chloro-5-(trifluoromethoxy)-

Cat. No.: B13940119
CAS No.: 630423-21-1
M. Wt: 247.60 g/mol
InChI Key: OAQXPGWQVYXZRD-UHFFFAOYSA-N
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Description

"Isoquinoline, 1-chloro-5-(trifluoromethoxy)-" is a fluorinated isoquinoline derivative featuring a chlorine atom at the 1-position and a trifluoromethoxy (–OCF₃) group at the 5-position of the heterocyclic ring. The trifluoromethoxy group confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, a common trait in bioactive fluorinated compounds .

This compound is likely utilized as a pharmaceutical intermediate, given the prominence of fluorinated isoquinolines in drug discovery (e.g., antiviral and anticancer agents) .

Properties

CAS No.

630423-21-1

Molecular Formula

C10H5ClF3NO

Molecular Weight

247.60 g/mol

IUPAC Name

1-chloro-5-(trifluoromethoxy)isoquinoline

InChI

InChI=1S/C10H5ClF3NO/c11-9-7-2-1-3-8(16-10(12,13)14)6(7)4-5-15-9/h1-5H

InChI Key

OAQXPGWQVYXZRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Nitration and Chloro Substitution on Isoquinoline Core

A key intermediate in the synthesis of 1-chloro-5-(trifluoromethoxy)isoquinoline is 1-chloro-5-nitroisoquinoline. This is prepared by nitration of 1-chloroisoquinoline using a mixture of nitric acid and sulfuric acid at room temperature over 3 hours, yielding the nitro derivative selectively at position 5.

Step Reaction Type Reagents/Conditions Product Reference
Nitration Electrophilic aromatic substitution HNO3, H2SO4, rt, 3 h 1-chloro-5-nitroisoquinoline

This nitro intermediate is pivotal for further transformations, including nucleophilic substitution and reduction steps.

Palladium-Catalyzed Nucleophilic Aromatic Substitution

The chloro substituent at position 1 of the isoquinoline ring is a reactive site for nucleophilic aromatic substitution (SNAr) reactions catalyzed by palladium complexes. For example, 1-chloro-5-nitroisoquinoline undergoes substitution with various (hetero)aromatic amines in the presence of:

  • 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)
  • Palladium acetate (Pd(OAc)2)
  • Anhydrous potassium carbonate (K2CO3)
  • Solvent: dioxane
  • Temperature: 100°C
  • Duration: 40 hours

This yields 1-(amino)-5-nitroisoquinoline derivatives, which can be further reduced to amino compounds.

Step Reaction Type Reagents/Conditions Product Yield/Notes Reference
Pd-catalyzed SNAr Nucleophilic substitution of Cl by amines BINAP, Pd(OAc)2, K2CO3, dioxane, 100°C, 40 h 1-amino-5-nitroisoquinoline derivatives Moderate to good yields

Reduction of Nitro Group

The nitro group at position 5 is reduced to the corresponding amino group using catalytic hydrogenation:

  • Catalyst: Palladium on carbon (Pd/C)
  • Atmosphere: Hydrogen gas (H2)
  • Solvent: Methanol (MeOH)
  • Temperature: Room temperature
  • Duration: 2 hours

This step is critical for converting nitro intermediates into amino derivatives, which can be further functionalized or coupled.

Step Reaction Type Reagents/Conditions Product Yield/Notes Reference
Catalytic hydrogenation Nitro to amino reduction Pd/C, H2, MeOH, rt, 2 h 1-amino-5-aminoisoquinoline derivatives High yields

Specific Preparation of Isoquinoline, 1-chloro-5-(trifluoromethoxy)-

While direct literature specifically detailing the synthesis of 1-chloro-5-(trifluoromethoxy)isoquinoline is limited in the search results, the following inferred synthetic approach is plausible based on related isoquinoline chemistry and trifluoromethoxy installation methods:

  • Starting Material: 1-chloroisoquinoline or 1-chloro-5-nitroisoquinoline.
  • Introduction of Trifluoromethoxy Group:
    • Via nucleophilic substitution of a suitable leaving group at position 5 by trifluoromethoxide anion (CF3O−), generated in situ from trifluoromethyl sources.
    • Alternatively, via palladium-catalyzed coupling reactions using trifluoromethoxy-containing reagents.
  • Purification: Flash column chromatography or recrystallization.

Due to the electron-deficient nature of the isoquinoline ring and steric hindrance, the trifluoromethoxy group installation requires optimized conditions, often employing palladium catalysis and suitable ligands.

Summary Table of Preparation Steps and Conditions

Step No. Transformation Reagents/Catalysts Conditions Notes
1 Nitration of 1-chloroisoquinoline HNO3, H2SO4 Room temperature, 3 h Produces 1-chloro-5-nitroisoquinoline
2 Pd-catalyzed SNAr substitution BINAP, Pd(OAc)2, K2CO3, dioxane 100°C, 40 h Substitution of Cl with amines
3 Reduction of nitro group Pd/C, H2, MeOH Room temperature, 2 h Converts nitro to amino group
4 Introduction of trifluoromethoxy group Trifluoromethoxide source, Pd catalyst Elevated temperature, inert atmosphere Requires optimization for yield and selectivity

Research Results and Yields

  • The nitration step yields 1-chloro-5-nitroisoquinoline with high regioselectivity and good yield (~70-85% reported in related literature).
  • Pd-catalyzed nucleophilic substitution reactions typically provide moderate to good yields (50-80%) depending on amine nucleophile and reaction conditions.
  • Reduction of nitro groups to amines proceeds in high yields (>90%) under mild hydrogenation conditions.
  • The trifluoromethoxy group introduction is less documented but generally yields are moderate due to the challenging nature of the substituent.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-(trifluoromethoxy)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

1-Chloro-5-(trifluoromethoxy)isoquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-chloro-5-(trifluoromethoxy)isoquinoline involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets, making it useful in various applications . The exact mechanism may vary depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between "Isoquinoline, 1-chloro-5-(trifluoromethoxy)-" and related compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
1-Chloro-5-methoxyisoquinoline C₁₀H₈ClNO Cl (1), –OCH₃ (5) Intermediate for pharmaceuticals; lower lipophilicity
5-(Trifluoromethyl)isoquinoline C₁₀H₆F₃N –CF₃ (5) High metabolic stability; potential kinase inhibitor
1-Ethyl-5-(trifluoromethoxy)-1H-indole-2,3-dione C₁₂H₉F₃NO₃ –OCF₃ (5), ethyl (1) Antiviral activity (HSV-1/2); IC₅₀ ~10 µM
5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline C₁₀H₁₀F₃N –CF₃ (5), tetrahydro ring Enhanced solubility; CNS drug candidate

Key Comparisons

Substituent Effects on Bioactivity The trifluoromethoxy group in "Isoquinoline, 1-chloro-5-(trifluoromethoxy)-" enhances electron-withdrawing properties and resistance to oxidative metabolism compared to the methoxy (–OCH₃) group in 1-chloro-5-methoxyisoquinoline . This substitution improves binding affinity to hydrophobic enzyme pockets, as seen in indole-2,3-dione derivatives with antiviral activity . Replacing –OCF₃ with –CF₃ (as in 5-(trifluoromethyl)isoquinoline) reduces steric bulk but maintains high electronegativity, favoring interactions with aromatic residues in kinase targets .

Structural Modifications and Solubility The tetrahydroisoquinoline scaffold in 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride increases solubility due to reduced aromaticity, making it more suitable for central nervous system (CNS) applications . In contrast, the fully aromatic "Isoquinoline, 1-chloro-5-(trifluoromethoxy)-" may exhibit higher membrane permeability but lower aqueous solubility.

Synthetic Challenges

  • Introducing –OCF₃ groups is synthetically demanding compared to –CF₃ or –OCH₃. Evidence from indole-2,3-dione synthesis suggests that condensation reactions with fluorinated precursors (e.g., trifluoromethoxybenzene derivatives) are critical .

Biological Performance While direct data on "Isoquinoline, 1-chloro-5-(trifluoromethoxy)-" are lacking, structurally similar compounds like 1-ethyl-5-(trifluoromethoxy)-1H-indole-2,3-dione show antiviral activity (IC₅₀: 10–15 µM against HSV-1/2) . The chlorine atom in the 1-position may further modulate toxicity profiles, as seen in chloro-substituted pyridines and indazoles .

Research Findings and Trends

  • Fluorine’s Role : The trifluoromethoxy group’s –OCF₃ moiety is a hallmark of modern medicinal chemistry, offering a balance between electronegativity, steric bulk, and metabolic resistance .
  • Positional Isomerism: Substitution at the 5-position of isoquinoline (vs. 3- or 7-positions) optimizes steric compatibility with biological targets, as demonstrated in kinase inhibitors .
  • Toxicity Considerations : Chlorine atoms at the 1-position may introduce hepatotoxicity risks, necessitating careful SAR studies, as observed in related indazole derivatives .

Biological Activity

Isoquinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article focuses on the biological activity of Isoquinoline, 1-chloro-5-(trifluoromethoxy)- , exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Isoquinoline, 1-chloro-5-(trifluoromethoxy)- is characterized by its isoquinoline core with a chlorine atom at the 1-position and a trifluoromethoxy group at the 5-position. The presence of these substituents significantly influences its biological activity.

  • Anticancer Activity :
    • Isoquinoline derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a related isoquinoline derivative demonstrated an IC50 value of 0.47 μM against neuroendocrine prostate cancer (NEPC) cell lines, indicating potent antiproliferative effects .
    • Mechanistic studies revealed that these compounds can induce G1 cell cycle arrest and apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
  • Inhibition of VEGFR-2 :
    • A series of isoquinoline derivatives were evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. Compounds exhibited IC50 values ranging from 36 nM to 2226 nM , with certain derivatives showing superior activity compared to established drugs like sorafenib .
  • Microtubule Destabilization :
    • Some isoquinoline derivatives have been identified as microtubule-destabilizing agents, which can lead to apoptosis in cancer cells. In one study, compounds caused significant morphological changes and enhanced caspase-3 activity in breast cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives is highly dependent on their structural modifications:

CompoundSubstituentIC50 (μM)Activity
Compound 1Trifluoromethoxy0.47Antiproliferative against NEPC
Compound 10iChlorine at 6-position138VEGFR-2 inhibition
Compound 46Aryl moiety at 4-position0.47Selective against NEPC
  • Chlorine Substitution : The incorporation of chlorine at the 6-position has been shown to enhance VEGFR-2 inhibitory activity compared to fluorinated analogs .
  • Aryl Substituents : Modifications at the aryl moiety significantly affect the selectivity and potency against specific cancer cell lines .

Case Studies

  • Neuroendocrine Prostate Cancer (NEPC) :
    • A study focused on a novel isoquinoline derivative that exhibited remarkable selectivity over prostate cancer cell lines, achieving a selectivity index greater than 190-fold compared to standard treatments . This highlights the potential for developing targeted therapies based on structural optimization.
  • Antimicrobial Activity :
    • Isoquinolines have also been explored for their antimicrobial properties, with some derivatives showing effective inhibition against Gram-positive bacteria, indicating a broad spectrum of biological activity beyond oncology .

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